molecular formula C32H30F6N4O4 B606507 Caylin-2

Caylin-2

Cat. No.: B606507
M. Wt: 648.6 g/mol
InChI Key: HXLGOAAYXPLLCI-WUFINQPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caylin-2 is a nutlin-3 analog designed to modulate the activity of the tumor suppressor protein p53. It shares structural similarities with nutlin-3 but features trifluoromethyl groups in place of chlorine on the two phenyl rings . Nutlin-3 itself activates p53 by inhibiting its interaction with MDM2, a negative regulator of p53 activity.

Preparation Methods

Synthetic Routes:: The synthetic route for Caylin-2 involves modifications to the nutlin-3 scaffold. Trifluoromethyl groups are introduced to enhance its properties.

Reaction Conditions:: Specific reaction conditions for this compound synthesis are not widely documented. the substitution of chlorine with trifluoromethyl groups likely involves fluorination reactions.

Industrial Production:: Information on large-scale industrial production methods for this compound remains limited due to its research-oriented nature.

Chemical Reactions Analysis

Caylin-2 participates in various chemical reactions:

    Oxidation and Reduction: As a nutlin-3 analog, it may undergo redox reactions.

    Substitution Reactions: The trifluoromethyl groups can react with nucleophiles or electrophiles.

    Common Reagents and Conditions: These would include fluorinating agents and appropriate solvents.

Major products formed from these reactions would be derivatives of this compound with modified functional groups.

Scientific Research Applications

Caylin-2’s applications span multiple fields:

    Chemistry: It serves as a valuable tool for studying p53-MDM2 interactions.

    Biology: Researchers use it to investigate p53-dependent cellular responses.

    Medicine: Its potential as an anticancer agent is under exploration.

    Industry: While not directly used in industry, insights from this compound research may inform drug development.

Comparison with Similar Compounds

Caylin-2 stands out due to its unique trifluoromethyl modification. Similar compounds include nutlin-3 and other p53 activators.

Properties

IUPAC Name

4-[(4S,5R)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-bis[4-(trifluoromethyl)phenyl]-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30F6N4O4/c1-18(2)46-25-16-23(45-3)12-13-24(25)29-40-27(19-4-8-21(9-5-19)31(33,34)35)28(20-6-10-22(11-7-20)32(36,37)38)42(29)30(44)41-15-14-39-26(43)17-41/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,39,43)/t27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLGOAAYXPLLCI-WUFINQPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@H]([C@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30F6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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